molecular formula C5H8N2O B1308244 5-ethyl-1H-pyrazol-3-ol CAS No. 110475-21-3

5-ethyl-1H-pyrazol-3-ol

Cat. No.: B1308244
CAS No.: 110475-21-3
M. Wt: 112.13 g/mol
InChI Key: OBTFNIOWJJRVQV-UHFFFAOYSA-N
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Description

5-ethyl-1H-pyrazol-3-ol is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Scientific Research Applications

5-ethyl-1H-pyrazol-3-ol has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard data for 5-ethyl-1H-pyrazol-3-ol is not available, it’s important to handle all chemical substances with care. Some similar compounds may cause severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Biochemical Analysis

Biochemical Properties

5-ethyl-1H-pyrazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, where this compound acts as an inhibitor. This interaction is crucial in the anti-inflammatory properties of the compound. Additionally, this compound forms hydrogen bonds with proteins, which can influence their structure and function. The compound’s ability to donate and accept hydrogen bonds facilitates its interaction with various biomolecules, making it a versatile agent in biochemical reactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the p53 pathway, leading to programmed cell death. This effect is particularly significant in colorectal carcinoma cells, where this compound has demonstrated potent cytotoxicity . Additionally, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This modulation can lead to changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models of cancer. These effects include prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s stability and efficacy can be influenced by factors such as pH and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic properties, making it a potential candidate for treating inflammatory conditions . At higher doses, this compound can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with cellular enzymes and the generation of reactive oxygen species. Threshold effects have been observed, where a specific dosage range is required to achieve therapeutic benefits without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion in urine and bile . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of other metabolites in the body. This interaction can have implications for drug-drug interactions and the overall metabolic profile of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it can interact with transporters and binding proteins, which facilitate its movement within the body . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters. These factors determine the compound’s localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . In the nucleus, this compound can interact with transcription factors and influence gene expression. In the mitochondria, it can affect cellular respiration and energy production by modulating the activity of mitochondrial enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-ethyl-3,5-dimethyl-1H-pyrazole
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

5-ethyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

5-ethyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h3H,2H2,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTFNIOWJJRVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289228
Record name 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110475-21-3
Record name 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110475-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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